Etoxazole
Overview
Description
Etoxazole is a systemic acaricide primarily used to combat spider mites. It is a narrow-spectrum pesticide that targets mites in their egg, larval, and nymph stages but not the adult stage. This compound is known for its effectiveness against various pests, including aphids, the green rice leafhopper, and the diamondback moth. It was discovered in the 1980s and released for commercial use in Japan in 1998 .
Mechanism of Action
Target of Action
Etoxazole is an acaricide (miticide/ovicide) that primarily targets a variety of mites in the egg, larvae, and nymph stages . It also exhibits insecticidal activity towards aphids, the green rice leafhopper, and diamondback moth .
Mode of Action
This compound acts by inhibiting chitin biosynthesis, a critical component of the arthropod exoskeleton . This inhibition disrupts the molting process during insect and mite development . Additionally, it causes adults to lay sterile eggs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chitin biosynthesis pathway . Chitin is among the most abundant natural polymers and serves as the skeletal polysaccharide in the cuticle and the midgut peritrophic matrix of arthropods . By inhibiting chitin synthesis, this compound disrupts the normal development and reproduction of mites and insects .
Pharmacokinetics
This compound has a low aqueous solubility and a low volatility . Its partition coefficient (Log Pow) is 5.52 ± 0.58 at 20 °C, indicating that it is lipophilic . The compound’s hydrolysis half-life varies with pH and temperature . These properties influence the bioavailability of this compound in the environment.
Result of Action
The inhibition of chitin biosynthesis by this compound results in disruption of the molting process in mites and insects, leading to their death . Additionally, it causes adults to lay sterile eggs, thereby reducing the population of the pests .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Its persistence in the environment can vary depending on the specific conditions of the soil or water system . Furthermore, this compound’s phototoxic potential at ultraviolet B (UVB) ranges needs further investigation . These factors can influence the compound’s effectiveness and environmental impact.
Biochemical Analysis
Biochemical Properties
The biotransformation of Etoxazole in rats primarily involves the hydroxylation of the 4,5-dihydrooxazole ring, followed by cleavage of the metabolite and hydroxylation of the tert-butyl side-chain . This suggests that this compound interacts with enzymes responsible for hydroxylation reactions in the body .
Cellular Effects
This could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to chitin production and utilization .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting chitin synthesis . This involves binding interactions with enzymes involved in chitin production, potentially leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
Given its role as a chitin synthesis inhibitor, it is likely that its effects would be observed over a period of time as chitin production is disrupted .
Dosage Effects in Animal Models
Given its role as a chitin synthesis inhibitor, it is likely that higher doses would result in greater disruption of chitin production .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the hydroxylation of the 4,5-dihydrooxazole ring and the tert-butyl side-chain . This suggests that it interacts with enzymes responsible for these hydroxylation reactions .
Transport and Distribution
Given its biochemical properties, it is likely that it is transported and distributed in a manner similar to other chitin synthesis inhibitors .
Subcellular Localization
Given its role as a chitin synthesis inhibitor, it is likely that it is localized to areas of the cell where chitin production occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etoxazole is synthesized through a multi-step process involving the reaction of 2,6-difluorobenzonitrile with tert-butyl 4-hydroxybenzoate, followed by cyclization to form the oxazole ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of this compound and its metabolites in the final product .
Chemical Reactions Analysis
Types of Reactions
Etoxazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its metabolites, such as R-8 and R-13.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Strong nucleophiles such as sodium hydroxide are employed.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as R-8 and R-13, which are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Etoxazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study chitin synthesis inhibition.
Biology: Investigated for its effects on insect and mite development.
Industry: Widely used in agriculture to protect crops from mite infestations
Comparison with Similar Compounds
Etoxazole is compared with other acaricides such as:
Hexaflumuron: Another chitin synthesis inhibitor but with a broader spectrum.
Chlorfluazuron: Similar mode of action but less effective against resistant strains.
Permethrin: A pyrethroid with a different mechanism of action, targeting the nervous system.
Acephate: An organophosphate that inhibits acetylcholinesterase.
This compound is unique due to its high specificity for mites and its ability to target multiple developmental stages, making it a valuable tool in integrated pest management .
Properties
IUPAC Name |
4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSZQYVWNJNRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034586 | |
Record name | Etoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline] | |
Record name | Etoxazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5264 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C, In water, 7.54X10-2 mg/L at 20 °C, Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C) | |
Record name | ETOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 g/cu cm at 20 °C | |
Record name | ETOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 1.64X10-8 mm Hg at 25 °C | |
Record name | Etoxazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5264 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder, Brown granules /End-use/ | |
CAS No. |
153233-91-1 | |
Record name | Etoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153233-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etoxazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153233911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxazole, 2-(2,6-difluorophenyl)-4-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBE5H21G6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
101-102 °C | |
Record name | ETOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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